N(1),N(6)-Bis(2-fluorophenyl)hexanediamide
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Overview
Description
N(1),N(6)-Bis(2-fluorophenyl)hexanediamide is an organic compound characterized by the presence of two fluorophenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(2-fluorophenyl)hexanediamide typically involves the reaction of hexanediamine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-Bis(2-fluorophenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N(1),N(6)-Bis(2-fluorophenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N(1),N(6)-Bis(2-fluorophenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N(1),N(6)-Bis(2-chlorophenyl)hexanediamide
- N(1),N(6)-Bis(2-bromophenyl)hexanediamide
- N(1),N(6)-Bis(2-methylphenyl)hexanediamide
Uniqueness
N(1),N(6)-Bis(2-fluorophenyl)hexanediamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
548442-50-8 |
---|---|
Molecular Formula |
C18H18F2N2O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N,N'-bis(2-fluorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18F2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
InChI Key |
BAINHOWETYWGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2F)F |
Origin of Product |
United States |
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